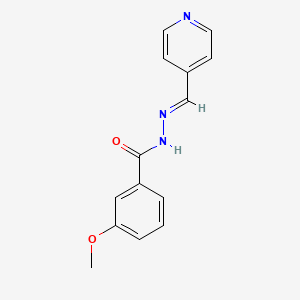

3-methoxy-N'-(4-pyridinylmethylene)benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-methoxy-N'-(4-pyridinylmethylene)benzohydrazide involves the reaction of 4-pyridinecarboxaldehyde with various benzohydrazides, such as 3-hydroxy-4-methoxybenzohydrazide, in methanol, leading to the formation of benzohydrazones. These reactions have been characterized using techniques like elemental analysis, NMR, and IR spectroscopy, alongside single crystal X-ray diffraction (Zhou, Li, & You, 2023).

Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

Research on methoxy substituted benzohydrazide derivatives, including those similar to 3-methoxy-N'-(4-pyridinylmethylene)benzohydrazide, has focused on their synthesis, crystal structure, and bioactivity. For instance, a study by Prachumrat et al. synthesized and characterized several methoxy substituted benzohydrazide derivatives, analyzing their crystal structures and evaluating their antioxidant and α-glucosidase inhibitory activities. This research highlights the structural basis for the bioactivity of these compounds, suggesting the ineffectiveness of the −OCH3 substituent in enhancing bioactivity (Prachumrat et al., 2018).

Antimicrobial Activity

New pyridine derivatives synthesized from 2-amino substituted benzothiazoles and chloropyridine carboxylic acid have been evaluated for in vitro antimicrobial activity, demonstrating variable and modest effectiveness against bacterial and fungal strains (Patel et al., 2011).

Interaction with DNA and Biological Screenings

Schiff base compounds derived from N'-substituted benzohydrazide and sulfonohydrazide, including structures akin to 3-methoxy-N'-(4-pyridinylmethylene)benzohydrazide, have been synthesized and subjected to various biological screenings. Their interaction with Salmon sperm DNA was explored, revealing a binding propensity through an intercalation mode of interaction. These compounds exhibited antimicrobial, antioxidant, and cytotoxic activities, highlighting their potential as bioactive molecules (Sirajuddin et al., 2013).

Electronic Devices and Molecular Machines

A comparative study on a derivative from 2-pyridinecarboxaldehyde, related to 3-methoxy-N'-(4-pyridinylmethylene)benzohydrazide, showed E/Z isomerization induced by ultraviolet radiation. The understanding of the dynamic properties of such compounds is crucial for their potential application in molecular machines and electronic devices (Gordillo et al., 2016).

Photoluminescence and Material Science

Complexes formed by the reaction of zinc (II) acetate with ligands containing the pyridinyl-hydrazone moiety, akin to 3-methoxy-N'-(4-pyridinylmethylene)benzohydrazide, showed intense blue fluorescence in the solid state due to aggregation-induced emission (AIE). These complexes are promising as fluorophore dopants for blue emissive layers, indicating their application in the development of novel materials for optoelectronics (Diana et al., 2019).

Propiedades

IUPAC Name |

3-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-13-4-2-3-12(9-13)14(18)17-16-10-11-5-7-15-8-6-11/h2-10H,1H3,(H,17,18)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCVTYWMPLUKFB-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NN=CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)N/N=C/C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)

![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

![1-(2-phenylethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one 5-oxide](/img/structure/B5547583.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)

![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)

![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)

![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)

![N-methyl-3-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B5547617.png)

![1-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B5547630.png)

![5-bromo-2-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid](/img/structure/B5547632.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5547654.png)